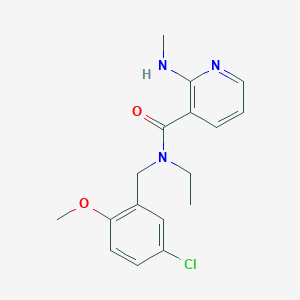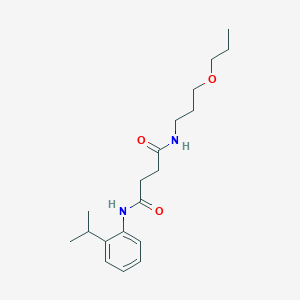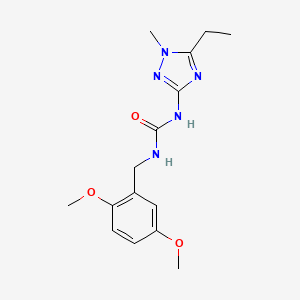![molecular formula C16H23N3O3 B5904031 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B5904031.png)
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide, also known as DPI, is a chemical compound that has been extensively researched for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide exerts its effects by inhibiting protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. PKC is involved in the activation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. By inhibiting PKC, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide can modulate these signaling pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been found to inhibit cell growth and induce apoptosis. Inflammatory cells, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In neuronal cells, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been found to have neuroprotective effects by inhibiting oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide in lab experiments is its potency as a PKC inhibitor. 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been shown to be more potent than other PKC inhibitors such as staurosporine and calphostin C. Additionally, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been found to be selective for PKC, with minimal off-target effects. However, one of the limitations of using 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide in lab experiments is its solubility. 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide is insoluble in water and requires the use of organic solvents such as DMSO or ethanol.
Direcciones Futuras
There are several potential future directions for the research on 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide. One potential direction is the development of 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide analogs with improved solubility and potency. Another potential direction is the investigation of the effects of 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide on other signaling pathways, such as the PI3K/Akt pathway. Additionally, the potential use of 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide in combination with other chemotherapeutic agents for the treatment of cancer warrants further investigation. Finally, the potential use of 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease requires further research.
Métodos De Síntesis
The synthesis of 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide involves the reaction of 2-(2,5-dimethylphenoxy)acetic acid with 2-imino-2-oxoethyl-1-aziridinecarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-L-aspartic anhydride to obtain 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer, inflammation, and neurodegenerative diseases. 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, 2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11-4-5-12(2)14(10-11)22-13(3)15(20)17-6-8-19-9-7-18-16(19)21/h4-5,10,13H,6-9H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREXIJHYXFWBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NCCN2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-ethylphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide](/img/structure/B5903953.png)
![5-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B5903965.png)

![2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine](/img/structure/B5903973.png)
![2-[3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]-N-(2-ethyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903976.png)
![N-methyl-2-({[2-(propylthio)pyrimidin-5-yl]methyl}amino)ethanesulfonamide](/img/structure/B5903983.png)
![(2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid](/img/structure/B5903990.png)

![N-[(1S)-3-methyl-1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5903999.png)
![3-azocan-1-yl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5904000.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(1,3-thiazol-2-yl)ethyl]urea trifluoroacetate](/img/structure/B5904001.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5904019.png)

![2-{1-[1-(2-chloro-6-fluoro-3-methoxybenzyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5904035.png)